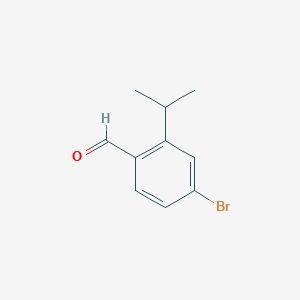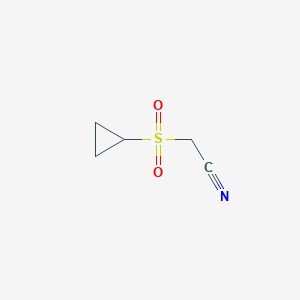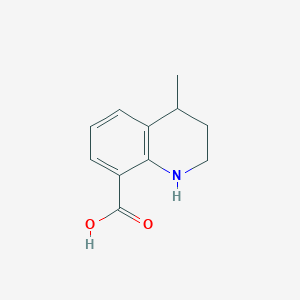![molecular formula C7H5BrN2O B1526351 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one CAS No. 1190322-81-6](/img/structure/B1526351.png)
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one
Overview
Description
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance with a molecular weight of 213.03 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H5BrN2O . The InChI code for this compound is provided in the source .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 213.03 . The storage temperature for this compound is normal .Scientific Research Applications
Synthesis and Characterization
6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a versatile compound used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and materials science. It serves as a precursor in synthesizing nitrogen heterocyclic compounds, where bromination yields specific derivatives, showcasing the compound's reactivity and importance in synthetic pathways (Paudler & Dunham, 1965). Moreover, it is involved in light-mediated annulation reactions to form pyrrolo[1,2-a]quinoline and ullazines, indicating its potential in creating complex molecular architectures using environmentally benign conditions (Das, Ghosh, & Koenig, 2016).
Crystal Structure Analysis
The compound's crystal and molecular structure has been extensively studied, highlighting its geometric characteristics in the solid state and the presence of intermolecular hydrogen bonding and π-π interactions. This analysis aids in understanding its behavior in various chemical environments and the design of materials with desired properties (Rodi et al., 2013).
Cascade Reaction Sequences
It participates in cascade reaction sequences, offering a rapid route to novel molecular structures such as 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones. This showcases its utility in constructing complex molecules efficiently, beneficial for pharmaceutical and material science applications (Gao et al., 2007).
Radical Cyclizations and Heterocyclic Compound Synthesis
The compound is also utilized in radical cyclization reactions to form pyrrolidinones, demonstrating its role in creating cyclic structures, which are core components in many bioactive compounds. Such reactions underscore the importance of this compound in synthesizing biologically relevant molecules (Clark et al., 1999).
Anticancer Activity
Additionally, derivatives synthesized from this compound have been screened for in vitro anticancer activity, showing significant cytotoxic effects against various human cancer cell lines. This highlights its potential as a key starting material in the development of new anticancer agents (Mohareb & MegallyAbdo, 2015).
Catalytic and Polymerization Applications
The compound's derivatives are explored in nickel(II) complex formations, showing activity in ethylene oligomerization reactions, indicating its applicability in catalysis and industrial chemistry for producing valuable chemical feedstocks (Nyamato et al., 2016).
Extraction and Separation Processes
Its derivatives are utilized in selective extraction processes, particularly in separating Am(III) over Eu(III), showcasing its relevance in nuclear chemistry and waste management by improving the efficiency and selectivity of metal ion extraction processes (Kolarik, Müllich, & Gassner, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, this compound can potentially disrupt these pathways and prevent the progression of these cancers .
Pharmacokinetics
It is noted that this compound, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency. The compound binds to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. In breast cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis. Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s ability to inhibit multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) highlights its potential as a broad-spectrum FGFR inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although some cells may develop resistance over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of metabolites that may retain some biological activity or be excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to exert its inhibitory effects on FGFR signaling.
Properties
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFVDGBSWMXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)


